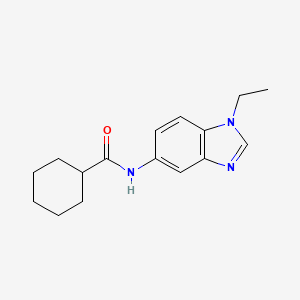
N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing damaged DNA, and their inhibition can lead to the accumulation of DNA damage and cell death. ABT-888 has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.
作用機序
N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide works by binding to the catalytic domain of PARP enzymes and preventing their activity. This leads to the accumulation of DNA damage, which can ultimately result in cell death. This compound has been shown to be particularly effective against cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, this compound has also been studied for its effects on other diseases. For example, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease.
実験室実験の利点と制限
N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PARP enzymes, which allows for the selective targeting of these enzymes without affecting other cellular processes. Additionally, this compound has a relatively long half-life and can be administered orally, which makes it a convenient tool for in vivo studies.
However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to interpret the results of experiments involving this compound due to its effects on DNA repair pathways. Additionally, the efficacy of this compound can be influenced by factors such as the genetic background of the cells being studied and the presence of other DNA-damaging agents.
将来の方向性
There are several potential future directions for research involving N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other DNA-damaging agents. Additionally, there is ongoing research into the use of this compound in other diseases beyond cancer, such as neurodegenerative diseases and inflammatory disorders. Finally, there is a need for further investigation into the mechanisms underlying the effects of this compound on DNA repair pathways, which could lead to the development of more effective therapies.
合成法
The synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclohexylamine to form the amide. Finally, the amide is reduced with lithium aluminum hydride to yield this compound.
科学的研究の応用
N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in cancer treatment. In particular, it has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy. This is because cancer cells are more reliant on PARP enzymes for DNA repair than normal cells, and the inhibition of PARP can selectively sensitize cancer cells to DNA-damaging agents.
特性
IUPAC Name |
N-(1-ethylbenzimidazol-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-19-11-17-14-10-13(8-9-15(14)19)18-16(20)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADAALMCIQFAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5373595.png)
![(1R,5R,11aS)-3-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5373601.png)
![N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5373615.png)
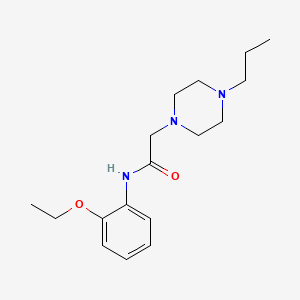
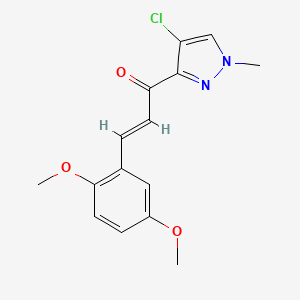
![2-chloro-6-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373634.png)
![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)
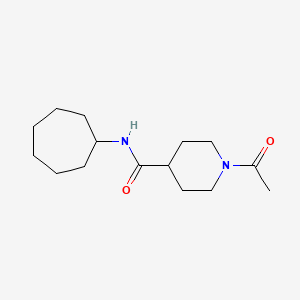
![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
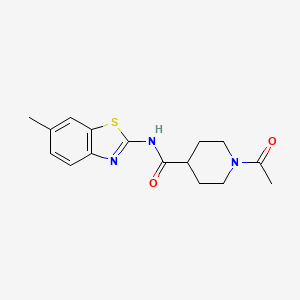
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)